o-(Chloromercuri)phenol
Description
Structure
2D Structure
Properties
IUPAC Name |
chloro-(2-hydroxyphenyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVDWALKPAUEQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)[Hg]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClHgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042224 | |
| Record name | o-(Chloromercuri)phenol | |
| Source | EPA DSSTox | |
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Molecular Weight |
329.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | o-Hydroxyphenylmercuric chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00767 [mmHg] | |
| Record name | o-Hydroxyphenylmercuric chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21389 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
90-03-9, 1320-80-5 | |
| Record name | Mercufenol chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Mercufenol chloride [USAN] | |
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| Record name | Chloro(hydroxyphenyl)mercury | |
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| Record name | o-Chloromercuriphenol | |
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| Record name | Mercury, chloro(2-hydroxyphenyl)- | |
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| Record name | o-(Chloromercuri)phenol | |
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| Record name | 2-chloromercuriophenol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Chloro(hydroxyphenyl)mercury | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of O Chloromercuri Phenol
Intrinsic Properties of the Carbon-Mercury Bond in Phenolic Systems
The carbon-mercury (C-Hg) bond in o-(chloromercuri)phenol (B74995) is a key determinant of its reactivity. This bond is characterized as a covalent bond with low polarity. wikipedia.org The mercury atom in its +2 oxidation state is bonded to a hydroxyphenyl group and a chlorine atom. solubilityofthings.com This structure is relatively stable under standard conditions, but the C-Hg bond is susceptible to cleavage under various reaction conditions, making organomercury compounds versatile synthetic intermediates. wikipedia.orgsolubilityofthings.com
The presence of the hydroxyl (-OH) group on the phenolic ring significantly influences the properties of the C-Hg bond. The -OH group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. libretexts.orgdalalinstitute.comlibretexts.org This increased nucleophilicity of the aromatic ring facilitates electrophilic substitution reactions. libretexts.orglibretexts.org
The stability of the C-Hg bond is notable; for instance, it can remain intact during oxidation reactions, such as the conversion of 4-chloromercuritoluene to 4-chloromercuribenzoic acid using potassium permanganate. wikipedia.org However, the bond can be cleaved by halogens to form the corresponding organic halide. wikipedia.org The nature of the solvent can also play a role, with polar solvents potentially enhancing solubility and influencing reactivity due to the presence of the polar chloro and hydroxyl groups. solubilityofthings.com
| Property | Description |
| Bond Type | Covalent with low polarity wikipedia.org |
| Mercury Oxidation State | +2 solubilityofthings.com |
| Influence of -OH Group | Strong activating group, increases ring's electron density libretexts.orgdalalinstitute.comlibretexts.org |
| Stability | Relatively stable, but cleavable under specific conditions wikipedia.orgsolubilityofthings.com |
| Reactivity | Susceptible to electrophilic attack and transmetalation wikipedia.org |
Transmetalation Reactions Facilitated by this compound and Analogs
Transmetalation, the transfer of an organic group from one metal to another, is a fundamental reaction of organomercury compounds like this compound. wikipedia.org These reactions are valuable in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and organomercurials can serve as coupling partners. wikipedia.orgrsc.org In these reactions, the aryl group from the organomercury compound is transferred to a palladium center, which then participates in a catalytic cycle to form a new bond with another organic moiety. uwindsor.ca While various organometallic reagents are commonly used in reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, organomercurials can also be employed. sigmaaldrich.com The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.caacs.org For instance, the reaction of an organomercurial with a palladium(0) complex leads to a palladium(II) intermediate, which then undergoes further reaction to yield the cross-coupled product. wikipedia.org
This compound and its analogs can undergo transmetalation with a variety of organometallic reagents, including those of aluminum, lanthanides, and alkaline-earth metals. A classic example is the reaction of diphenylmercury (B1670734) with aluminum to produce triphenylaluminum, demonstrating the transfer of aryl groups to aluminum. wikipedia.org While specific examples with lanthanide and alkaline-earth organometallics are less commonly cited in general literature, the principle of transmetalation suggests such reactions are feasible, driven by the relative electronegativities and thermodynamic stability of the resulting organometallic species.
The aryl group from arylmercuric chlorides can be transferred to other transition metals like nickel and manganese. gla.ac.uk For example, 2-(phenylazo)phenylmercuric chloride has been shown to react with nickel and manganese complexes to generate new organometallic compounds of these metals in high yields. gla.ac.uk This highlights the utility of organomercurials as precursors for the synthesis of a broader range of organometallic complexes. gla.ac.uk
| Reactant | Metal Center | Product Type | Reference |
| Diphenylmercury | Aluminum | Triphenylaluminum | wikipedia.org |
| 2-(Phenylazo)phenylmercuric chloride | Nickel | (azb)Ni(h⁵-C₅H₅) | gla.ac.uk |
| 2-(Phenylazo)phenylmercuric chloride | Manganese | (azb)Mn(CO)₄ | gla.ac.uk |
Electrophilic Substitution and Ring Functionalization of Mercurated Phenols
The aromatic ring of mercurated phenols is highly activated towards electrophilic substitution due to the powerful ortho, para-directing hydroxyl group. libretexts.orglibretexts.orgmlsu.ac.in This high reactivity allows for the introduction of various functional groups onto the benzene (B151609) ring. dalalinstitute.comaakash.ac.in
Direct mercuration of phenol (B47542) with mercuric acetate (B1210297) is a common method to introduce a mercury-containing group, which can then be further functionalized. wikipedia.orgmlsu.ac.in The initial product is often an acetoxymercuri derivative, which can be converted to the corresponding chloromercuri compound by treatment with a chloride salt. wikipedia.org
The mercurated phenol can then undergo various electrophilic substitution reactions. For instance, bromination of phenols can be difficult to control, often leading to poly-substituted products. libretexts.org Similarly, direct nitration can result in oxidative decomposition. libretexts.org However, the presence of the mercury group can influence the regioselectivity of subsequent substitutions. An important reaction is ipso-substitution, where an incoming electrophile directly replaces the mercury substituent. escholarship.org An example is nitrosodemercuration, a key step in the oxynitration reaction to produce nitrophenols. escholarship.org
Coordination Chemistry and Ligand Binding Capabilities of the Mercury Center
The mercury center in this compound exhibits interesting coordination chemistry. solubilityofthings.com Organomercury compounds typically feature mercury(II) in a linear or near-linear geometry, but interactions with other ligands can lead to different coordination environments. wikipedia.org The mercury atom can act as a Lewis acid, although it is generally considered weak. wikipedia.org
Chelation Effects Involving the Phenolic Hydroxyl Group
Chelation refers to the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central atom. In the context of this compound, this effect is primarily observed through intramolecular interactions involving the phenolic hydroxyl group.
The proximity of the hydroxyl (-OH) group to the chloromercuri (-HgCl) group in the ortho position allows for the formation of an intramolecular hydrogen bond. This type of internal hydrogen bonding is a form of chelation that can lead to the formation of a stable five- or six-membered ring structure. topperlearning.com In analogous compounds like o-chlorophenols, a similar intramolecular hydrogen bond between the hydroxyl hydrogen and the chlorine atom (O-H···Cl) is well-documented and contributes significantly to the stability of the molecule. researchgate.nettsijournals.com This stabilization arises from the formation of a pseudo-aromatic ring system.
In this compound, the phenolic proton can interact with the chlorine atom of the adjacent chloromercuri group. This intramolecular hydrogen bonding, a key chelation effect, influences the compound's conformational preferences and chemical properties. The formation of this stable ring structure makes the ortho isomer distinct from its meta and para counterparts, where such intramolecular chelation is not possible. researchgate.net The hydroxyl group can also participate in chelation by deprotonating to form a phenoxide, which can then coordinate to a metal center, a reaction pattern observed in related organometallic phenol derivatives. researchgate.net
| Interaction Type | Atoms Involved | Resulting Effect | Citation |
| Intramolecular Hydrogen Bonding | O-H group and Cl of the -HgCl group | Formation of a stable intramolecular ring structure (chelation) | topperlearning.comresearchgate.nettsijournals.com |
| Enhanced Stability | Phenolic -OH and ortho -HgCl group | Increased thermodynamic stability of the ortho isomer compared to other isomers | researchgate.net |
Interactions with Various Lewis Bases and Ligands
The mercury atom in this compound is electrophilic and acts as a Lewis acid, making it susceptible to attack by Lewis bases (electron-pair donors). These interactions can lead to the formation of coordination complexes or the displacement of the chloride ligand. Mercury(II) is classified as a soft Lewis acid and thus shows a preference for binding with soft Lewis bases, such as those containing sulfur or phosphorus.
The interactions of this compound are diverse:
Interaction with Phosphines: Organomercurials readily react with phosphine (B1218219) ligands. For instance, Lewis bases like triphenylphosphine (B44618) (PPh₃) can coordinate to the mercury center, forming a more stable complex. researchgate.netgla.ac.uk This interaction involves the donation of the lone pair of electrons from the phosphorus atom to the mercury atom.
Interaction with Amines: Nitrogen-containing Lewis bases, such as amines, can also interact with the mercury center. These reactions are analogous to those seen with other organometallic compounds where the amine ligand coordinates to the metal. gla.ac.uk
Interaction with Thiols: Organomercurials are well-known for their high affinity for sulfur-containing compounds, particularly thiol or sulfhydryl (-SH) groups. The reaction of this compound with molecules containing sulfhydryl groups, such as the amino acid cysteine, results in the formation of a stable mercury-sulfur bond. taylorandfrancis.com This reactivity has been utilized in biochemical studies to label proteins. taylorandfrancis.com
Formation of Chelated Phenoxides: The phenolic proton is acidic and can be removed by a base. The resulting phenoxide can act as a ligand. In reactions with other metal salts, such as those of palladium(II) or platinum(II), this compound can form chelated phenoxides where the oxygen of the phenoxide and a donor atom from another ligand coordinate to the new metal center. researchgate.net
The interaction with Lewis bases is fundamental to the use of this compound as a reagent in organic synthesis, particularly in transmetalation reactions for creating other organometallic compounds. acs.org
| Lewis Base/Ligand Type | Nature of Interaction | Typical Product/Outcome | Citation |
| Phosphines (e.g., PPh₃) | Coordination to the Hg atom | Formation of a phosphine-mercury adduct | researchgate.netgla.ac.uk |
| Amines (e.g., para-toluidine) | Coordination to the Hg atom | Formation of an amine-mercury complex | gla.ac.uk |
| Thiols (R-SH) | Covalent bond formation | Displacement of chloride and formation of a stable Hg-S bond | taylorandfrancis.com |
| Other Metal Complexes | Ligand exchange/Chelation | Formation of new organometallic complexes; transfer of the aryl group | researchgate.netacs.org |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of o-(Chloromercuri)phenol (B74995) in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons. libretexts.org The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chloromercuri group and the electron-donating hydroxyl group. libretexts.org The protons on the aromatic ring typically appear in the downfield region, generally between 6.0 and 8.0 ppm. libretexts.org The specific chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the benzene (B151609) ring. gla.ac.uk The hydroxyl proton signal can be broad and its position is often dependent on solvent, concentration, and temperature due to hydrogen bonding. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. ucl.ac.uk The chemical shifts of the carbon atoms in the benzene ring are influenced by the attached functional groups. libretexts.org The carbon atom directly bonded to the mercury (C-Hg) exhibits a characteristic chemical shift. The carbons attached to the hydroxyl group (C-OH) and the other aromatic carbons also show distinct signals. oregonstate.edu Aromatic carbons typically resonate in the range of 115-150 ppm. libretexts.org The presence of the electronegative oxygen and the heavy mercury atom influences the precise chemical shifts of the adjacent carbons. libretexts.org
Interactive Data Table: Typical NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.0 - 8.0 libretexts.org |
| ¹H | Hydroxyl (O-H) | 4.0 - 7.0 (variable) libretexts.org |
| ¹³C | Aromatic (C-Ar) | 115 - 150 libretexts.org |
| ¹³C | C-OH | ~150 - 160 |
Mass Spectrometry Techniques for Identification and Adduct Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.
Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of this compound in complex matrices. scispace.com This hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. frontiersin.org It allows for the separation of the target compound from other components in a mixture, followed by its identification and quantification based on its mass-to-charge ratio. frontiersin.org The fragmentation pattern observed in the mass spectrum can provide structural confirmation. mdpi.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive technique for the quantification of mercury in samples containing this compound. nih.govlcms.cz This method involves introducing the sample into a high-temperature argon plasma, which ionizes the atoms. lcms.cz The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. lcms.cz ICP-MS can achieve very low detection limits for mercury, making it ideal for trace analysis in environmental and biological samples. acs.org The technique is highly selective for mercury, although sample preparation is crucial to avoid interferences and ensure accurate quantification. nih.govacs.org
Interactive Data Table: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Information Obtained | Key Advantages |
|---|---|---|---|
| LC-MS | Analysis in complex mixtures | Molecular weight, structural fragmentation | High selectivity and sensitivity for the intact molecule frontiersin.org |
| ICP-MS | Elemental quantification | Total mercury concentration | Extremely low detection limits for mercury nih.govlcms.czacs.org |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map, which in turn reveals the positions of the individual atoms, bond lengths, and bond angles. This provides an unambiguous depiction of the molecule's solid-state architecture and intermolecular interactions, such as hydrogen bonding and crystal packing. escholarship.org
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Environmental Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. Phenol (B47542) itself typically shows a maximum absorption (λmax) around 275 nm. docbrown.info The presence of the chloromercuri group can influence the position and intensity of these absorption bands. researchgate.net
Spectrophotometric titration is a valuable method for determining the acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound, particularly within modified biological systems. researchgate.netchem-soc.si The principle behind this technique is that the UV-Vis absorption spectrum of the compound changes as a function of pH. multiresearchjournal.com The protonated (phenolic) form and the deprotonated (phenoxide) form have distinct absorption spectra. pdx.edu By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated. nih.gov The inflection point of this sigmoid curve corresponds to the pKa of the phenolic proton. nih.gov This method is highly sensitive and can be used at low concentrations. researchgate.net
Interactive Data Table: Key Parameters in the Spectroscopic Analysis of this compound
| Parameter | Technique | Significance |
|---|---|---|
| λmax | UV-Vis Spectroscopy | Wavelength of maximum absorbance, related to electronic transitions. docbrown.info |
| pKa | Spectrophotometric Titration | Acid dissociation constant of the phenolic hydroxyl group. researchgate.netchem-soc.si |
| Bond Lengths/Angles | X-ray Crystallography | Precise geometric parameters of the molecule in the solid state. |
| Chemical Shift (δ) | NMR Spectroscopy | Indicates the chemical environment of atomic nuclei. libretexts.org |
| Mass-to-Charge Ratio (m/z) | Mass Spectrometry | Used for molecular weight determination and identification. |
Applications As a Mechanistic Probe in Chemical Biology Research
Role as a Thiol-Specific Covalent Labeling Reagent in Protein Chemistry
The primary application of o-(chloromercuri)phenol (B74995) in protein chemistry is as a thiol-specific covalent labeling reagent. The mercury atom in the compound exhibits a strong electrophilic character and readily forms a stable, covalent mercaptide bond with the sulfhydryl (-SH) group of cysteine residues in proteins. nih.gov This high reactivity and specificity make it a valuable tool for identifying and modifying accessible cysteine residues.
The specificity of the reaction is highly dependent on the structure of the mercurial. For instance, the presence and position of other substituents on the phenyl ring, such as nitro groups, can dramatically alter the reactivity and specificity, as can the pH of the reaction environment. researchgate.net In some applications, o-chloromercuriphenol has been used to completely mask thiol groups, preventing them from participating in other reactions, which can help in the quantitative analysis of these groups in biological tissues. tandfonline.com
| Reagent | Target Chain Specificity (in Aspartate Transcarbamylase) | Key Structural Features | Reference |
| This compound | Reacts almost exclusively with Regulatory (R) chain thiols | Hydroxyl group ortho to mercury | researchgate.net |
| 2-Chloromercuri-4-nitrophenol (B1200768) | Reacts rapidly and specifically with Catalytic (C) chain thiol | Ionized phenolic hydroxyl group ortho to mercury; Nitro group para to mercury | researchgate.net |
| Phenyl mercuric chloride | Reacts exclusively with Regulatory (R) chain thiols | Lacks hydroxyl and nitro groups | researchgate.net |
| p-Hydroxymercuribenzoate | Reacts with Regulatory (R) chain thiols | Hydroxyl group para to mercury | researchgate.net |
Investigating Protein Conformational Dynamics via Spectroscopic Reporter Groups
This compound and its derivatives can serve as or be attached to spectroscopic reporter groups to monitor protein conformational dynamics. A "reporter group" is a molecule whose spectroscopic properties (e.g., absorbance, fluorescence) are sensitive to its local environment. nih.gov When such a group is covalently attached to a specific site on a protein, changes in the protein's conformation can be detected by monitoring changes in the reporter's spectrum.
A clear illustration of this principle is found in studies of the homodimeric hemoglobin from Scapharca inaequivalvis (HbI). While this compound itself was used, a derivative, p-nitro-o-chloromercuriphenol (PN), proved to be a particularly sensitive reporter. nih.gov The nitrophenol moiety of PN acts as a spectroscopic probe, and its absorbance spectrum is sensitive to the polarity and pH of its microenvironment. nih.gov In the HbI study, PN was used to modify a specific cysteine residue (Cys92) located at the subunit interface. This interface changes from a hydrophilic to a hydrophobic environment upon oxygenation of the hemoglobin. The PN reporter group was able to monitor this oxygen-linked conformational change. nih.gov Furthermore, the binding of the mercurial itself induced significant quaternary structural rearrangements, and the modification with PN was shown to lock the protein into new, stable cooperative structures. nih.gov
This approach allows researchers to gain insights into the dynamic changes in protein structure that are essential for biological function, such as allosteric regulation, substrate binding, and subunit interactions. The ability to place a sensitive probe at a specific location provides a powerful method for correlating structural changes with functional events.
Probing Molecular Interactions within Biological Systems at a Mechanistic Level
By targeting specific reactive sites, this compound serves as a probe to investigate molecular interactions at a detailed, mechanistic level. Its reaction with a protein can reveal information about the accessibility and chemical environment of specific amino acid residues, which in turn sheds light on protein structure and interactions.
In another example, research on aspartate transcarbamylase used this compound and its analogs to probe the active site. The unusual reactivity of 2-chloromercuri-4-nitrophenol was attributed to a specific binding and orientation interaction between the mercurial's phenolate (B1203915) ion and the catalytic chain thiol or a nearby positively charged residue on the enzyme. researchgate.net This level of detail helps to map the chemical landscape of an enzyme's active site and understand the factors that govern ligand recognition and catalysis. The compound has also been used in amperometric titrations to quantify and mask thiol groups in plant tissues, demonstrating its utility in probing the molecular composition of complex biological samples. tandfonline.com
Research on Mechanisms of Antimicrobial Action and Resistance in Model Systems
This compound is known to have antimicrobial properties and has been classified as a microbiocide. tandfonline.comnih.govsolubilityofthings.com Research has been conducted to understand its mechanism of action and to explore its potential in the context of growing antimicrobial resistance.
One of the key mechanisms of its antimicrobial action is likely the inhibition of thiol-dependent enzymes that are crucial for bacterial metabolism and survival. atamankimya.comnih.gov By covalently modifying essential cysteine residues in these enzymes, the compound can disrupt critical cellular processes. dss.go.th Studies have determined the inhibitory concentrations of o-chloromercuriphenol against various bacteria. For instance, in a study of mixed bacterial populations, the inhibitory concentration was measured against Pseudomonas aeruginosa and Desulfovibrio desulfuricans. publish.csiro.au
More recent research has focused on its potential role in combating multidrug-resistant (MDR) bacteria. In a screen of over 5,000 compounds, this compound was identified as a substance that could re-sensitize a multidrug-resistant strain of Klebsiella pneumoniae (KPNIH1760) to the antibiotic colistin. tandfonline.comnih.govresearchgate.net While the compound itself is not suitable for systemic administration in humans, this finding is significant because it suggests a potential mechanism of drug resistance that could be targeted. tandfonline.com Further investigation into how this compound overcomes this resistance could lead to the identification of new drug targets or strategies for developing adjuvants that restore the efficacy of existing antibiotics against MDR pathogens. tandfonline.comresearchgate.net
| Organism | Condition | Inhibitory Concentration (p.p.m.) | Reference |
| Pseudomonas aeruginosa | Pure Culture | 50 | publish.csiro.au |
| Pseudomonas aeruginosa | In presence of D. desulfuricans | 475 | publish.csiro.au |
| Desulfovibrio desulfuricans | Pure Culture | 375 | publish.csiro.au |
| Desulfovibrio desulfuricans | In presence of P. aeruginosa | 400 | publish.csiro.au |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds within a molecule. researchgate.netacs.org For o-(Chloromercuri)phenol (B74995), these calculations can provide a detailed picture of how the interplay between the hydroxyl (-OH), the phenyl ring, and the chloromercuri (-HgCl) group dictates the molecule's properties.
Quantum chemical calculations can precisely quantify various molecular properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net Theoretical studies on similar mercury complexes also highlight the potential for noncovalent interactions, such as Hg···π interactions, which can further stabilize certain conformations. researchgate.net
Table 1: Calculated Quantum-Chemical Parameters for Phenolic Compounds This table illustrates the types of molecular properties that can be determined for this compound using quantum chemical calculations, with representative values based on studies of similar phenolic compounds. researchgate.net
| Parameter | Symbol | Significance |
| Energy of HOMO | EHOMO | Indicates electron-donating ability; related to ionization potential. |
| Energy of LUMO | ELUMO | Indicates electron-accepting ability; related to electron affinity. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; relates to chemical reactivity and stability. |
| Chemical Hardness | η | Measures resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. |
| Chemical Softness | σ | Reciprocal of hardness; indicates high polarizability and reactivity. |
| Electronegativity | χ | Measures the power of a species to attract electrons; calculated as -(ELUMO + EHOMO)/2. |
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling is a vital tool for exploring the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves identifying reactants, products, transition states, and intermediates, thereby elucidating the most favorable reaction pathways. acs.org For this compound, such models can predict its reactivity towards various chemical agents.
Organometallic compounds like this compound can undergo several types of reactions, including electrophilic substitution at the aromatic ring or cleavage of the carbon-mercury bond. researchgate.netgla.ac.uk Computational modeling can determine the activation energies for these competing pathways. For example, in an electrophilic attack on the phenyl ring, calculations can predict whether substitution is more likely to occur at the positions ortho or para to the hydroxyl group by modeling the transition states for each pathway. researchgate.net
Furthermore, computational studies can model the transformation and degradation of the molecule. Research on the chlorination of phenol (B47542) has shown the existence of competing reaction pathways, including successive chlorination of the aromatic ring and direct oxidation. researchgate.net Similar computational approaches could be applied to this compound to predict its transformation products under various conditions, which is crucial for understanding its chemical fate. The mechanism of a reaction can be broken down into elementary steps, with the activation energy for each step calculated to identify the rate-determining step. acs.org
Table 2: Example of a Computationally Modeled Reaction Pathway This table illustrates how computational modeling can break down a reaction into elementary steps and calculate key thermodynamic and kinetic parameters. The values are hypothetical for illustrative purposes.
| Step | Reaction Description | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| 1 | Formation of reactant complex | -2.5 | -5.0 |
| 2 | Transition State 1 (C-Hg bond cleavage) | 22.0 | +15.0 |
| 3 | Formation of intermediate | -1.5 | -10.0 |
| 4 | Transition State 2 (Proton transfer) | 8.0 | +5.0 |
| 5 | Formation of product | - | -20.0 |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.
For this compound, MD simulations can be employed to understand its behavior in different environments, such as in various solvents. nih.gov Simulations in an aqueous environment could reveal the structure of water molecules around the compound, detailing the hydrogen-bonding network involving the phenolic hydroxyl group and potential coordination interactions with the mercury atom. acs.orgnih.gov In contrast, simulations in non-polar organic solvents would show different interaction patterns, driven by weaker van der Waals forces. nih.gov
Table 3: Intermolecular Interactions Studied by Molecular Dynamics This table summarizes the types of intermolecular interactions involving this compound that can be investigated using MD simulations and the insights that can be gained.
| Interaction Type | Interacting Partner | Information Gained from MD Simulation |
| Hydrogen Bonding | Water, Alcohols, Protein Residues | Strength, lifetime, and geometry of hydrogen bonds; role in solubility and binding. |
| Coordination Bonds | Water, Lewis bases | Structure of the solvation shell around the mercury atom; potential for ligand exchange. |
| van der Waals Forces | Organic Solvents, Hydrophobic Pockets | Contribution to overall binding affinity and solubility in non-polar media. |
| Pi-Stacking/Pi-Cation | Aromatic residues in proteins | Orientation and stability of the phenyl ring within a binding site. |
Analytical Methodologies for Organomercurial Phenols in Research and Environmental Studies
Chromatographic Separation Techniques (HPLC, GC)
Chromatographic techniques are fundamental for the separation of complex mixtures, a common challenge in the analysis of environmental and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent methods employed for the analysis of phenolic compounds, including organomercurials. nih.govnih.govmdpi.com
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds like many phenolic derivatives. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenols. mdpi.comredalyc.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
For phenolic compounds, HPLC offers high resolution and allows for rapid and reproducible determinations, even at trace levels. redalyc.org The use of a diode array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification of compounds based on their UV-vis spectra and retention times. redalyc.org A typical HPLC method for phenolic compounds might involve a gradient elution with a mobile phase consisting of an aqueous component (often with an acid like acetic acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724). redalyc.orgaocs.org
A study on the separation of various phenolic compounds demonstrated good resolution using a reversed-phase column with a mobile phase of methanol and 1% acetic acid in water. redalyc.org For the analysis of phenolic antioxidants in fats and oils, a method involving extraction with acetonitrile followed by dilution with isopropanol (B130326) and analysis by reversed-phase gradient HPLC with UV detection at 280 nm has been established. aocs.org
Gas Chromatography (GC):
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.govresearchgate.net For the analysis of phenols, which can be non-volatile, a derivatization step is often required to increase their volatility and improve their chromatographic behavior. mdpi.comepa.gov Common derivatization reagents include diazomethane (B1218177) and pentafluorobenzyl bromide (PFBBr). epa.gov
GC analysis of phenols is typically performed on open-tubular, capillary columns. epa.gov The use of dual-column/dual-detector systems can enhance the reliability of compound identification. epa.gov Flame ionization detection (FID) is commonly used for underivatized phenols, while an electron capture detector (ECD) is suitable for the derivatized forms. epa.gov
It is important to note that some phenols may not derivatize effectively with certain reagents. For instance, 2,4-dinitrophenol, 2-methyl-4,6-dinitrophenol, and Dinoseb fail to derivatize with PFBBr. epa.gov In such cases, analysis of the underivatized compounds or use of an alternative derivatization agent like diazomethane is necessary. epa.gov Co-elution of some phenolic compounds can also occur on certain GC columns, which requires careful column selection or the use of a secondary confirmation method. epa.gov
Hyphenated Techniques for Enhanced Detection and Quantification (GC-MS, LC-MS)
To overcome the limitations of individual chromatographic or spectroscopic techniques, hyphenated techniques that couple a separation method with a detection method have become indispensable in analytical chemistry. ajpaonline.comnih.gov These combinations, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide both separation and structural identification capabilities, leading to highly sensitive and specific analyses. ajpaonline.comchemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ajpaonline.com This technique is highly effective for the identification and quantification of volatile and thermally stable compounds in complex mixtures. researchgate.netajpaonline.com The mass spectrometer provides information about the mass-to-charge ratio of the analytes, which aids in their structural elucidation and confirmation. researchgate.net
In the context of phenolic compounds, GC-MS is a valuable tool, often used after a derivatization step to make the phenols more volatile. researchgate.net For instance, a method for the simultaneous determination of various phenols and chlorophenols involves derivatization with trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) followed by GC-MS analysis. researchgate.net This approach has achieved detection limits in the range of 0.01-0.25 µg/L for many compounds. researchgate.net US EPA Method 528 is an analytical GC/MS method used for determining certain phenols and chlorinated phenols in drinking water. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. ajrconline.org It is particularly useful for the analysis of non-volatile and thermally labile compounds, which are not amenable to GC-MS without derivatization. ajrconline.org LC-MS provides high sensitivity and specificity and is widely used for the identification and quantification of chemicals in complex mixtures. ajrconline.org
The coupling of HPLC with mass spectrometry (HPLC-MS), often using atmospheric pressure ionization techniques like electrospray ionization (ESI), is a powerful tool for identifying natural products in crude extracts. mdpi.com For the analysis of mercury species, liquid chromatography hyphenated with inductively coupled plasma mass spectrometry (LC-ICP-MS) has been successfully used. nih.gov This technique allows for the measurement of different mercury species, including organomercurials, in biological samples. nih.gov
Table 1: Comparison of Hyphenated Analytical Techniques
| Feature | GC-MS | LC-MS |
|---|---|---|
| Principle | Separates volatile/thermally stable compounds via GC, followed by detection and identification by MS. ajpaonline.com | Separates non-volatile/thermally labile compounds via LC, followed by detection and identification by MS. ajrconline.org |
| Sample Volatility | Requires volatile or derivatized analytes. researchgate.net | Suitable for non-volatile and thermally unstable analytes. ajrconline.org |
| Derivatization | Often necessary for polar compounds like phenols. researchgate.net | Generally not required. |
| Applications | Identification of trace unknown impurities, environmental monitoring. chemijournal.com | Compound identification and purity, pesticide and organic pollutant analysis. chemijournal.com |
| Ionization | Electron Impact (EI), Chemical Ionization (CI). chemijournal.com | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). mdpi.com |
| Key Advantage | Excellent for separating analytes with the same mass spectrum but different retention times. chemijournal.com | High sensitivity and specificity for a wide range of compounds. ajrconline.org |
Electrochemical Detection Approaches
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like phenols and organomercurials. nih.govresearchgate.net These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. basinc.com
Electrochemical detectors can be coupled with liquid chromatography for the determination of organomercury species in various matrices, including biological tissues. nih.gov The use of differential pulse voltammetry can provide added selectivity. researchgate.net For instance, a method combining reversed-phase liquid chromatography with reductive electrochemical detection at a gold-amalgamated mercury electrode has been developed for the determination of inorganic mercury and organomercurials. researchgate.net
The development of chemically modified electrodes has led to new selective sensors for various compounds. nih.gov For example, a multi-walled carbon nanotube-ionic liquid composite modified glassy carbon electrode has been shown to have high catalytic ability towards the oxidation of 2-chlorophenol, with a detection limit of 0.1 μM. researchgate.net Another approach for detecting mercury(II) ions involves monitoring the decrease in the oxidation peak of the tetraphenylborate (B1193919) ion, which reacts with mercury(II) to form diphenylmercury (B1670734). capes.gov.br
The performance of electrochemical sensors is influenced by several factors, including the electrode material, the supporting electrolyte, and the pH of the solution. wiley.com For phenolic compounds, glassy carbon electrodes are commonly used, and the oxidation process is pH-dependent. researchgate.net The oxidation of phenol (B47542) and chlorophenols has been studied using cyclic voltammetry and differential pulse voltammetry, with the oxidation potential shifting to less anodic values at higher pH, indicating the process is more favorable in alkaline conditions. researchgate.netnih.gov
Advanced Sample Preparation Strategies (SPE, SPME, MAE)
Effective sample preparation is a critical step in the analytical workflow, especially for complex environmental and biological samples. researchgate.net The goal is to isolate and concentrate the analytes of interest while removing interfering matrix components. chromatographyonline.com Advanced techniques like Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Microwave-Assisted Extraction (MAE) have been developed to improve the efficiency, speed, and environmental friendliness of sample preparation. researchgate.netresearchgate.net
Solid-Phase Extraction (SPE):
SPE is a widely used technique for sample clean-up and preconcentration of analytes from liquid samples. scribd.comnih.gov It involves the partitioning of solutes between a liquid sample and a solid sorbent. scribd.com The choice of sorbent material is crucial for the efficiency of the extraction. scribd.com For phenolic compounds, various sorbents have been used, including silica-based, polymeric, and carbon-based materials. nih.gov After the analytes are adsorbed onto the sorbent, they are eluted with a small volume of an appropriate solvent. mdpi.com SPE offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and analysis time. mdpi.com
Solid-Phase Microextraction (SPME):
SPME is a solvent-free sample preparation technique where a fused silica (B1680970) fiber coated with a polymeric organic liquid is used to extract analytes from a sample. researchgate.net The analytes are then thermally desorbed from the fiber directly into the analytical instrument, typically a gas chromatograph. researchgate.net SPME is a fast and simple method that can be applied to both liquid and solid samples (via headspace SPME). researchgate.netresearchgate.net It is particularly useful for concentrating volatile organic compounds. researchgate.net
Microwave-Assisted Extraction (MAE):
MAE is a rapid extraction technique that uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from a solid matrix. core.ac.uk This method significantly reduces extraction times (typically 15-30 minutes) and solvent consumption compared to conventional methods like Soxhlet extraction. core.ac.uk MAE has been successfully applied to the extraction of organomercury compounds from various matrices. ipb.ptresearchgate.net For instance, a method for extracting methylmercury (B97897) from sediments uses microwave-assisted alkaline digestion. ipb.pt Another study developed a rapid MAE method using an acidic solution to extract total mercury and mercury species from fish tissues. nih.gov The efficiency of MAE is influenced by factors such as microwave power, extraction time, and the composition of the extraction solvent. ipb.ptresearchgate.net
Table 2: Overview of Advanced Sample Preparation Techniques
| Technique | Principle | Advantages | Key Applications for Phenols/Organomercurials |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a liquid sample and a solid sorbent. scribd.com | Reduces solvent use, can be automated. mdpi.com | Preconcentration of phenols from water samples. nih.govmdpi.com |
| Solid-Phase Microextraction (SPME) | Extraction of analytes onto a coated fiber, followed by thermal desorption. researchgate.net | Solvent-free, fast, simple. researchgate.net | Extraction of volatile phenolic compounds. researchgate.netresearchgate.net |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and accelerate extraction from a solid matrix. core.ac.uk | Rapid extraction times, reduced solvent consumption. core.ac.uk | Extraction of organomercury species from sediments and biological tissues. nih.govipb.pt |
Emerging Research Frontiers and Future Directions
Development of Novel Synthetic Routes with Enhanced Selectivity
The classical synthesis of o-(chloromercuri)phenol (B74995) involves the direct mercuration of phenol (B47542) using mercuric acetate (B1210297), followed by treatment with a chloride salt. wikipedia.org This electrophilic substitution reaction typically yields a mixture of ortho- and para-isomers, with the para-isomer often being a significant by-product. Achieving high selectivity for the ortho position remains a challenge.
Future research is geared towards developing synthetic methodologies that offer greater control over regioselectivity. One promising frontier is the concept of "aromatisational metallation." This strategy involves using specifically designed, non-aromatic precursors that, upon reaction with a mercury salt, undergo a rearomatization process that directs the mercury to a specific position. For example, a reaction of a 1-methylene-cyclohexadiene derivative with a mercury salt could, in principle, be tailored to yield the ortho-mercurated phenol with high selectivity. gla.ac.uk Such methods move beyond simple electrophilic substitution on phenol itself and represent a more sophisticated, rational design approach to synthesis.
Another avenue involves the use of directing groups or specialized catalysts. While extensive research has been conducted on catalytic para-selective chlorination of phenols, mdpi.com adapting these concepts for ortho-selective mercuration is an area ripe for exploration. This could involve catalysts that transiently coordinate to the phenolic hydroxyl group, thereby directing the bulky mercury electrophile to the adjacent ortho position.
Table 1: Comparison of Synthetic Approaches for this compound
| Feature | Classical Mercuration | Emerging Synthetic Strategies |
|---|---|---|
| Principle | Direct electrophilic aromatic substitution on phenol. wikipedia.org | Directed metallation, e.g., "Aromatisational Metallation". gla.ac.uk |
| Precursor | Phenol | Substituted, non-aromatic cyclic precursors |
| Selectivity | Produces a mixture of ortho and para isomers. | Potentially high ortho-selectivity |
| Challenge | Separation of isomers, moderate yield of ortho product. | Synthesis of specialized precursors. |
| Future Goal | N/A | Development of catalytic, highly regioselective methods. |
Exploration of New Catalytic Applications in Organic Transformations
While organomercury compounds are often viewed as reagents or toxic substances, their potential in catalysis is an underexplored field. Historically, mercury salts have catalyzed reactions like the hydration of acetylene. wikipedia.org For this compound, its utility as a catalyst is not well-documented but holds theoretical promise, particularly in the realm of cross-coupling and transmetalation reactions.
The carbon-mercury bond in this compound can be cleaved and the organic moiety transferred to another metal, a process known as transmetalation. This reactivity is the basis for its potential use in palladium-catalyzed cross-coupling reactions, where the organomercurial could serve as the nucleophilic partner to be coupled with an organic halide. wikipedia.org The interaction of palladacycles with metallic mercury to form organomercuric chlorides has been studied, highlighting the facile nature of metal-exchange processes involving mercury. researchgate.net
Future research could focus on designing catalytic cycles where this compound or its derivatives act as pre-catalysts or are involved in key catalytic steps. For instance, its ability to interact with other metals could be harnessed in tandem catalytic systems. The development of palladium-thiourea catalysts for Heck cross-coupling reactions showcases the ongoing innovation in catalyst design, a field that could eventually find a niche application for specialized organomercurials. researchgate.net
Advanced Probing Strategies in Complex Biochemical Environments
A significant area of modern research involves using this compound and its analogs as molecular probes to investigate biological systems. Their high affinity for sulfhydryl (-SH) groups makes them highly specific reagents for studying cysteine residues in proteins.
The nitrated analog, 2-chloromercuri-4-nitrophenol (B1200768) (CMNP), has been extensively used as a chromophoric "reporter group." portlandpress.comresearchgate.net When CMNP binds to a cysteine residue, the pKa of its phenolic group is altered by the local protein microenvironment. portlandpress.com This results in a change in its visible absorption spectrum, which can be monitored to provide information on protein conformation, ligand binding, and enzyme activity. portlandpress.comnih.gov This strategy has been successfully applied to study enzymes like D-glyceraldehyde 3-phosphate dehydrogenase, portlandpress.com creatine (B1669601) kinase, researchgate.net and the lactose (B1674315) repressor protein. nih.gov The covalent modification of bovine serum albumin with CMNP has also been used to probe conformational transitions. uu.nl
More recently, high-throughput screening (HTS) methods provide an advanced strategy for probing the bioactivity of compounds on a massive scale. This compound was included in the Tox21 10K compound library, which was screened against a large panel of cell-based assays covering diverse biological pathways, such as nuclear receptor signaling and stress responses. frontiersin.org This approach allows for the rapid generation of a detailed "bioactivity signature," identifying the specific cellular targets and pathways affected by the compound without prior hypotheses. This data is invaluable for understanding its mechanism of toxicity and for identifying potential, albeit unlikely, therapeutic applications. frontiersin.org
Table 2: Applications of this compound and Analogs as Biochemical Probes
| Probing Strategy | Target Molecule/System | Principle | Information Gained | Key References |
|---|---|---|---|---|
| Spectroscopic Reporter Group | Cysteine residues in proteins (e.g., enzymes) | Covalent modification with CMNP causes a pKa shift and a change in the visible spectrum. | Protein conformation, ligand binding events, enzyme kinetics. | portlandpress.com, uu.nl, nih.gov, researchgate.net |
| High-Throughput Screening (HTS) | Panel of 70+ cell-based assays | Compound is tested against numerous biological pathway and toxicity assays. | Comprehensive bioactivity profile, identification of molecular targets. | frontiersin.org |
| Antimicrobial Mechanism Study | Fungal and bacterial cells | Used as a microbiocide to identify mechanisms of drug resistance. | Identification of potential new drug targets. | This compound has been noted for this use. |
Theoretical Insights into Unexplored Reactivity Patterns and Interactions
Computational chemistry offers a powerful lens for understanding the fundamental properties of molecules like this compound, providing insights that are difficult to obtain through experiments alone. While specific theoretical studies on this compound are not abundant, research on related chlorophenols and organomercurials demonstrates the potential of these methods.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. DFT calculations can be used to:
Analyze Bonding: Investigate the nature of the C-Hg bond and the weaker, non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the mercury atom or its chloride ligand. Studies on other chlorophenols have shown that intramolecular hydrogen bonds strongly affect molecular stability and properties. researchgate.net
Predict Reactivity: Calculate molecular orbitals (HOMO, LUMO) and electrostatic potential maps to predict sites susceptible to nucleophilic or electrophilic attack. asianpubs.orgresearchgate.net This can help rationalize known reactions and predict new ones.
Simulate Spectra: Predict NMR chemical shifts. aip.org Comparing calculated shifts with experimental data can validate the proposed structure and provide insight into electronic effects, such as the role of relativity and spin-orbit coupling, which are significant for heavy elements like mercury. aip.org
Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of a series of organomercurial phenols with their biological activity or toxicity, helping to predict the properties of new, unsynthesized compounds. taylorandfrancis.com
Furthermore, computational studies are crucial for elucidating complex reaction mechanisms. For example, DFT has been used to model the demethylation of toxic organomercury compounds by the MerB enzyme, providing a detailed, step-by-step picture of the detoxification pathway. berscience.org Similar approaches could be applied to model the interaction of this compound with its protein targets, revealing the energetic and structural details of the binding process.
Table 3: Potential Areas for Theoretical Investigation of this compound
| Theoretical Method | Research Question | Potential Insight |
|---|---|---|
| DFT Geometry Optimization | What is the preferred 3D structure? | Elucidation of bond lengths/angles and the strength of intramolecular hydrogen bonding. researchgate.net |
| DFT Energy Calculations | What is the C-Hg bond dissociation energy? | Quantitative measure of bond strength and reactivity. |
| NBO/MEP Analysis | Where are the electron-rich/poor regions? | Identification of reactive sites for electrophilic/nucleophilic attack. asianpubs.orgmdpi.com |
| TD-DFT Calculations | What is the UV-Visible absorption spectrum? | Correlation of electronic transitions with observed chromophoric properties. |
| QM/MM Simulations | How does it interact with an enzyme active site? | Detailed mechanism of protein inhibition or probe binding. berscience.org |
Q & A
Basic Research Questions
Q. What is the standard synthesis protocol for o-(Chloromercuri)phenol, and how can researchers optimize yield while minimizing mercury exposure risks?
- Methodological Answer : The synthesis involves mercuryation of phenol using mercuric acetate under controlled heating (170°C). After reaction completion, NaCl is added to precipitate the product. Key optimization parameters include:
- Temperature control : Maintain 170°C to prevent decomposition .
- Stoichiometry : A 1:2 molar ratio of phenol to mercuric acetate ensures complete conversion .
- Safety : Use fume hoods and personal protective equipment (PPE) to mitigate mercury vapor exposure .
Q. How can researchers confirm the purity and structural integrity of synthesized o-(Chloromercuri)phenol?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Pure o-(Chloromercuri)phenol melts at 150–152°C .
- Spectroscopy :
- 1H NMR : Aromatic protons appear as a multiplet (δ 6.8–7.4 ppm), with hydroxyl proton absence due to mercury coordination .
- IR : Stretching vibrations for C-Hg-Cl (~550 cm⁻¹) and phenolic O-H (broad, ~3200 cm⁻¹) .
- Elemental Analysis : Verify Hg and Cl content (theoretical: Hg ~61%, Cl ~10.8%) .
Q. What are the primary biological applications of o-(Chloromercuri)phenol in antimicrobial studies?
- Methodological Answer : Its antimicrobial activity is evaluated via:
- Agar Diffusion Assays : Measure zones of inhibition against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Minimum Inhibitory Concentration (MIC) : Broth microdilution methods determine efficacy at µg/mL levels. Compare with non-mercurial analogs (e.g., o-chlorophenol) to assess mercury’s role .
Advanced Research Questions
Q. How does o-(Chloromercuri)phenol interact with thiol-containing proteins, and what experimental approaches can elucidate these mechanisms?
- Methodological Answer : The compound binds cysteine residues via Hg-S interactions, disrupting enzyme activity. To study this:
- Spectrophotometric Titration : Monitor UV-Vis absorbance changes upon adding o-(Chloromercuri)phenol to protein solutions (e.g., bovine serum albumin) .
- Kinetic Assays : Measure inhibition of thiol-dependent enzymes (e.g., papain) pre- and post-treatment .
- X-ray Crystallography : Resolve Hg-S bond distances in protein co-crystals .
Q. What strategies address contradictions in reported antimicrobial efficacy data for o-(Chloromercuri)phenol across studies?
- Methodological Answer : Discrepancies arise from variations in:
- Strain Susceptibility : Use standardized strains (e.g., ATCC controls) .
- Solubility Limitations : Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Culture Conditions : Control pH (6.5–7.5) and temperature (37°C) to mimic physiological environments .
Q. How can researchers assess the environmental impact of o-(Chloromercuri)phenol in laboratory wastewater, and what safer alternatives exist?
- Methodological Answer :
- Speciation Analysis : Use ICP-MS to quantify residual mercury levels post-neutralization with Na₂S .
- Toxicity Testing : Perform Daphnia magna acute toxicity assays (LC₅₀ < 1 mg/L indicates high hazard) .
- Alternatives : Explore non-mercurial phenolic derivatives (e.g., o-nitrophenol) with comparable antimicrobial activity .
Q. What experimental designs are recommended to study the redox behavior of o-(Chloromercuri)phenol in biological systems?
- Methodological Answer :
- Cyclic Voltammetry : Characterize redox peaks in buffered solutions (pH 7.4) to identify Hg(II)/Hg(I) transitions .
- Glutathione Competition Assays : Monitor Hg displacement by thiols using Ellman’s reagent (DTNB) to quantify free -SH groups .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation in treated cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
